molecular formula C7H10ClN3O2 B13499775 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B13499775
M. Wt: 203.62 g/mol
InChI Key: ZPAZYUYEYWSQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

The synthesis of 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method starts with the reaction of diphenylhydrazone and pyridine with iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)6-5-4(9-10-6)2-1-3-8-5;/h8H,1-3H2,(H,9,10)(H,11,12);1H

InChI Key

ZPAZYUYEYWSQLT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NN2)C(=O)O)NC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.